2-Hydroxypyrimidine-5-carbaldehyde
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Overview
Description
2-Hydroxypyrimidine-5-carbaldehyde is an organic compound with the molecular formula C5H4N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyrimidine with a formylating agent such as formic acid or formamide under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the aldehyde group at the fifth position.
Another method involves the oxidation of 2-hydroxypyrimidine-5-methanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. This reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 2-Hydroxypyrimidine-5-carboxylic acid.
Reduction: 2-Hydroxypyrimidine-5-methanol.
Substitution: 2-Halopyrimidine-5-carbaldehyde derivatives.
Scientific Research Applications
2-Hydroxypyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the preparation of complex organic molecules.
Biology: It is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
2-Hydroxypyrimidine-5-carbaldehyde can be compared with other similar compounds such as:
2-Hydroxypyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
2-Hydroxypyrimidine-6-carbaldehyde: Similar structure but with the aldehyde group at the sixth position.
2-Hydroxypyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-oxo-1H-pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-3-4-1-6-5(9)7-2-4/h1-3H,(H,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSQXMJTKWVULJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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